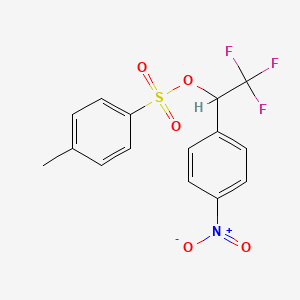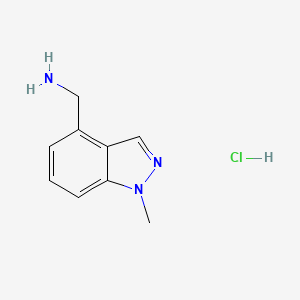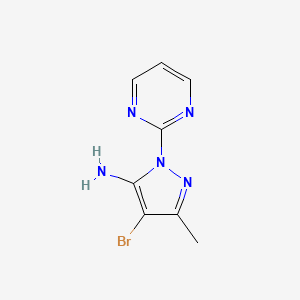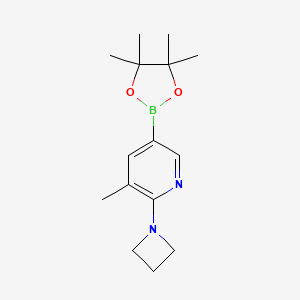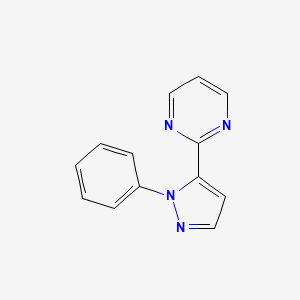
Dehydroheliobuphthalmin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydroheliobuphthalmin is an organic compound with the chemical formula C22H20O8 . It appears as a yellow crystalline or powdery solid . It can be used as a chemical reagent, primarily in organic synthesis reactions . It can also serve as a precursor for dyes or luminescent materials .
Synthesis Analysis
The synthesis of this compound can be achieved through chemical synthesis methods . The specific preparation methods may vary depending on the researcher and literature resources, but a common synthesis method involves synthetic steps and reactions, including the reduction of aromatic nitro compounds and the coupling of aromatic nitro compounds .Physical and Chemical Properties Analysis
This compound is a yellow crystalline or powdery solid . It has a melting point of approximately 143-145°C . It is soluble in common organic solvents such as ethanol, benzene, and dichloromethane .科学的研究の応用
Phthalates and Endocrine Disruption : Phthalates like diethyl phthalate (DEP) and dibutyl phthalate (DBP) have been studied for their endocrine-disrupting activity in humans. A study involving topical application of these compounds found systemic absorption but no short-term influence on reproductive and thyroid hormone levels in young men (Janjua et al., 2007).
Pharmacophore Models in Drug Discovery : Research on hydroxysteroid dehydrogenases, which might be relevant in the context of Dehydroheliobuphthalmin, demonstrates the use of computational methods like pharmacophore models in drug discovery. These methods are crucial for lead identification and scaffold hopping in drug development (Kaserer et al., 2015).
DEHP and Reproductive Health : Di(2-ethylhexyl)phthalate (DEHP) has been shown to adversely affect testicular steroidogenesis, suggesting a potential impact on male reproductive health (Srivastava & Srivastava, 1991).
Toxicity and Biological Impact of Phthalates : A study on di-(2-ethy hexyl) phthalate (DEHP) and other phthalates in developing fish embryos revealed oxidative stress as a critical mechanism of toxicity, suggesting potential environmental and health risks associated with these compounds (Mankidy et al., 2013).
Antimetastatic Effects of Lignans : Research on Heliopsis helianthoides var. scabra, which contains compounds like heliobuphthalmin, found that some lignans may inhibit steps involved in brain tumor metastasis and enhance the barrier function of cerebral endothelial cells (Hajdu et al., 2014).
Safety and Hazards
作用機序
Target of Action
Dehydroheliobuphthalmin is a lignan derivative found in the leaves of Platycladus orientalis . It has been identified to have neuroprotective activity , suggesting that its primary targets may be neuronal cells or components of the nervous system.
Mode of Action
Given its neuroprotective activity , it can be hypothesized that this compound may interact with neuronal cells or specific receptors in the nervous system to exert its effects
Biochemical Pathways
Considering its neuroprotective activity , it might influence pathways related to neuronal survival, growth, and function
Result of Action
Given its neuroprotective activity , it can be inferred that the compound may have beneficial effects on neuronal health and function.
特性
IUPAC Name |
dimethyl (3E)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-25-21(23)15(7-13-3-5-17-19(9-13)29-11-27-17)16(22(24)26-2)8-14-4-6-18-20(10-14)30-12-28-18/h3-7,9-10,16H,8,11-12H2,1-2H3/b15-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPJAZYITXHVOI-VIZOYTHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the potential benefits of Dehydroheliobuphthalmin in the context of brain health?
A1: Research suggests that this compound exhibits promising anti-metastatic effects relevant to brain tumor progression. Specifically, studies have shown that it can inhibit the migration of both melanoma and brain endothelial cells. [] This compound also appears to strengthen the blood-brain barrier by enhancing its barrier function and promoting the expression of the tight junction protein ZO-1 at endothelial cell junctions. [] These findings suggest potential for this compound in hindering brain metastasis formation and maintaining blood-brain barrier integrity.
Q2: Does this compound demonstrate any neuroprotective properties?
A2: While not directly addressed in the provided research on this compound, a closely related compound, Heliobuphthalmin, has been identified as a neuroprotective agent. [] This suggests the potential for this compound to possess similar properties. Further research is needed to explore the specific neuroprotective potential and mechanisms of action of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
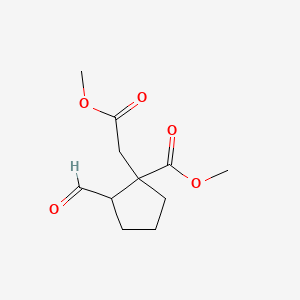
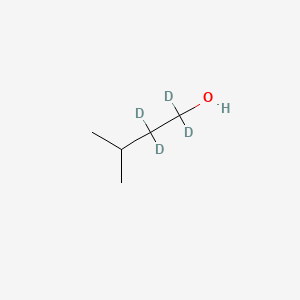
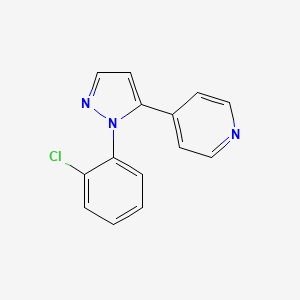

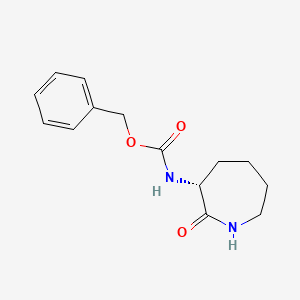
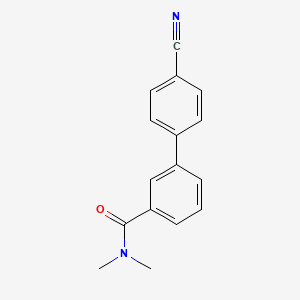
![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)
